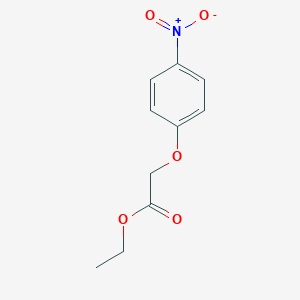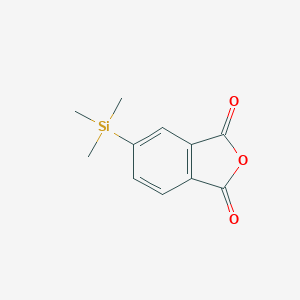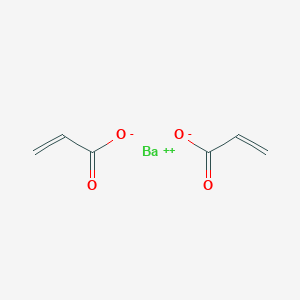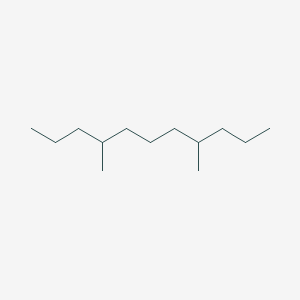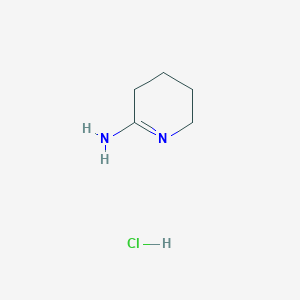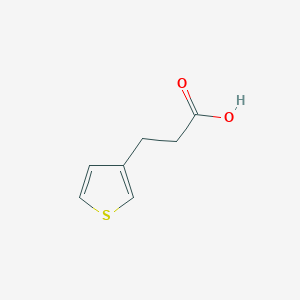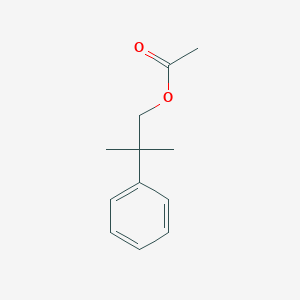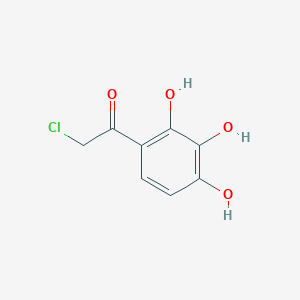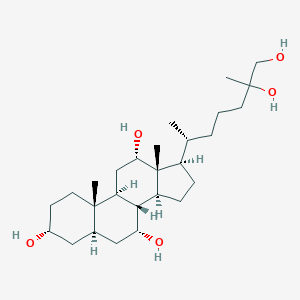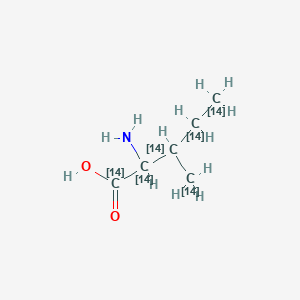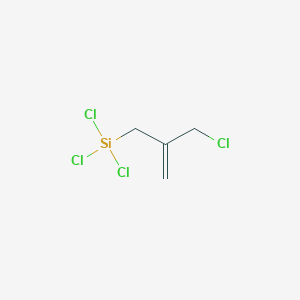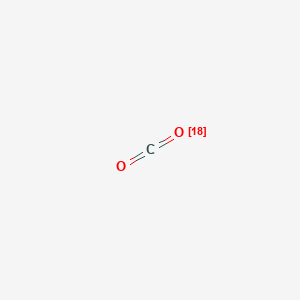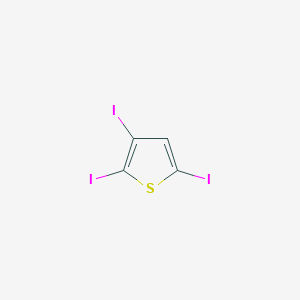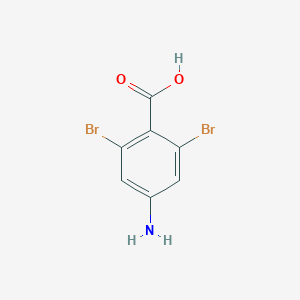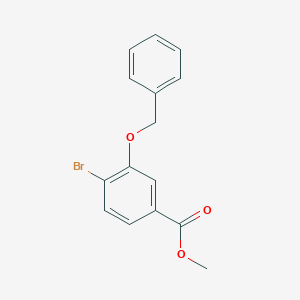
3-(ベンジルオキシ)-4-ブロモ安息香酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(benzyloxy)-4-bromobenzoate: is an organic compound that belongs to the class of benzoates. It is characterized by a benzoate core substituted with a benzyloxy group at the 3-position and a bromine atom at the 4-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
科学的研究の応用
Chemistry:
Building Block: Methyl 3-(benzyloxy)-4-bromobenzoate is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach biologically active molecules to benzoate scaffolds.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
Target of Action
Methyl 3-(benzyloxy)-4-bromobenzoate is a compound that is primarily used in the field of organic synthesis. Its primary targets are the molecules involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by Methyl 3-(benzyloxy)-4-bromobenzoate . This reaction is widely applied in the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The compound’s role in this pathway contributes to the formation of new organic compounds.
Pharmacokinetics
Its stability and reactivity in the suzuki–miyaura coupling reaction suggest that it may have specific properties that influence its bioavailability in a synthetic chemistry context .
Result of Action
The primary result of Methyl 3-(benzyloxy)-4-bromobenzoate’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of new organic compounds, contributing to the advancement of organic chemistry.
Action Environment
The efficacy and stability of Methyl 3-(benzyloxy)-4-bromobenzoate are influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions, including the presence of a palladium catalyst and a suitable environment for transmetalation . Additionally, the compound’s stability may be affected by factors such as temperature and pH.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 3-(benzyloxy)-4-bromobenzoate typically begins with commercially available starting materials such as methyl 3-hydroxybenzoate and benzyl bromide.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of Methyl 3-(benzyloxy)-4-bromobenzoate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: Methyl 3-(benzyloxy)-4-bromobenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents such as dimethylformamide.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether under an inert atmosphere.
Major Products:
Substitution: Formation of substituted benzoates with various functional groups.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
類似化合物との比較
Methyl 3-(benzyloxy)-4-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-(benzyloxy)-4-fluorobenzoate: Similar structure but with a fluorine atom instead of bromine.
Methyl 3-(benzyloxy)-4-iodobenzoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness:
Reactivity: The presence of the bromine atom in Methyl 3-(benzyloxy)-4-bromobenzoate makes it more reactive in nucleophilic substitution reactions compared to its chloro, fluoro, and iodo counterparts.
Applications: The specific reactivity and properties of the bromine-substituted compound make it suitable for certain applications in organic synthesis and medicinal chemistry that may not be as effectively addressed by its analogs.
特性
IUPAC Name |
methyl 4-bromo-3-phenylmethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPVBFXEQDHUPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649552 |
Source


|
| Record name | Methyl 3-(benzyloxy)-4-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17054-26-1 |
Source


|
| Record name | Methyl 3-(benzyloxy)-4-bromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
